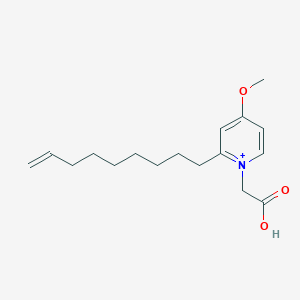
Montipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Montipyridine is a natural product found in Montipora with data available.
Aplicaciones Científicas De Investigación
Surface Acidity and Characterization
Montipyridine and its derivatives, such as pyridine, have been extensively studied for their interactions with various materials. In one study, the IR spectra of pyridine adsorbed on Fe-montmorillonite revealed the presence of strong Bronsted and Lewis acid sites, crucial for adsorptive and catalytic applications. The study demonstrated that pyridine is a valuable probe molecule for analyzing the nature, strength, and concentration of acid sites on surfaces like Fe-montmorillonite (Akçay, 2005).
Catalysis and Synthesis
Pyridine scaffolds, including this compound, are central to many cross-coupling reactions. Their catalytic properties have been exploited in various chemical syntheses. A notable example is the use of simple iron salts in cross-coupling reactions of alkyl or aryl Grignard reagents with aryl and heteroaryl chlorides, leading to the synthesis of this compound and other complex compounds (Fürstner et al., 2002).
Environmental Applications
This compound and its derivatives have been investigated for environmental applications, particularly in adsorption studies. For instance, activated Montmorillonite was used for the sorption of pyridine, a health-toxic substance. The study highlighted the significant effect of neutral pH on the sorption of pyridine and the formation of electron donor-acceptor complexes between the Montmorillonite and pyridine (Ibrahim et al., 2018).
Pharmaceutical Applications
This compound and its related compounds have shown potential in pharmaceutical applications. For example, two pyridine derivatives were investigated as possible metal chelators in the therapy of Alzheimer's disease. Their complex formation with Cu(ii) and Zn(ii) suggested their utility in preventing the metal ion-induced amyloid aggregation, a key factor in Alzheimer's pathology (Lakatos et al., 2010).
Agricultural Research
In the field of agriculture, this compound derivatives have been used as growth retardants and in studying plant physiology. Their ability to inhibit specific cytochrome P-450 dependent monooxygenases provides insights into the regulation of terpenoid metabolism in plants (Grossmann, 1990).
Propiedades
Fórmula molecular |
C17H26NO3+ |
|---|---|
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
2-(4-methoxy-2-non-8-enylpyridin-1-ium-1-yl)acetic acid |
InChI |
InChI=1S/C17H25NO3/c1-3-4-5-6-7-8-9-10-15-13-16(21-2)11-12-18(15)14-17(19)20/h3,11-13H,1,4-10,14H2,2H3/p+1 |
Clave InChI |
ZIWFPGDHJIFGNS-UHFFFAOYSA-O |
SMILES canónico |
COC1=CC(=[N+](C=C1)CC(=O)O)CCCCCCCC=C |
Sinónimos |
montipyridine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![9-methoxy-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B1247388.png)

![(2S,3S,4S)-2-[(1R)-2-amino-1-[(2S,3R,4R,5R)-4-carbamoyloxy-5-(2,4-dioxopyrimidin-1-yl)-3-methoxyoxolan-2-yl]-2-oxoethoxy]-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1247391.png)
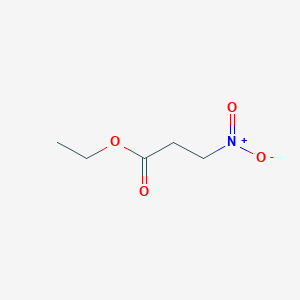
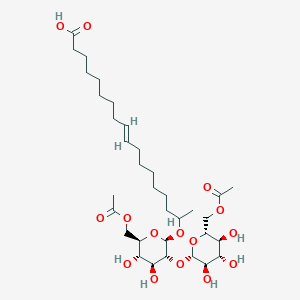
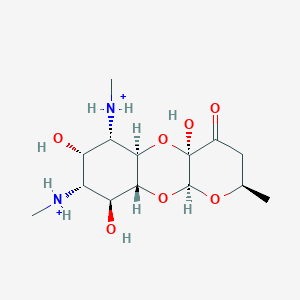
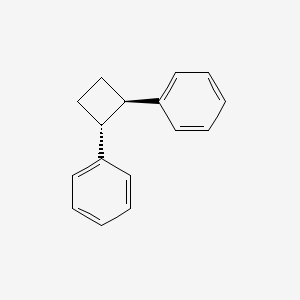
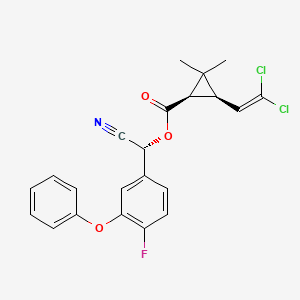
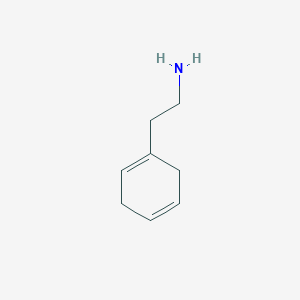
![methyl (4aS,5R,6R,8aR)-5'-(furan-3-yl)-6,8a-dimethyl-2'-oxospiro[3,4,4a,6,7,8-hexahydronaphthalene-5,3'-oxolane]-1-carboxylate](/img/structure/B1247401.png)

